Methyl4-hydroxy-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 4-hydroxy-5-methylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal-catalyzed reactions. For example, palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides can be employed to produce various substituted thiophenes . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and sodium tert-butoxide, have been developed for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. For example, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a five-membered aromatic ring containing sulfur.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl and carboxylate groups allows for a variety of chemical modifications and interactions with biological targets .
Biological Activity
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a thiophene derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in scientific research due to its potential applications in medicine and industry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate features a thiophene ring substituted with hydroxyl and carboxylate groups. The presence of these functional groups contributes to its unique chemical properties, enhancing its biological activity.
The biological activity of methyl 4-hydroxy-5-methylthiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets. Thiophene derivatives are known to act as inhibitors of various enzymes and receptors, which can lead to significant biological effects:
- Enzyme Inhibition : Some thiophene derivatives inhibit voltage-gated sodium channels, affecting nerve signal transmission.
- Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate potential anticancer activity, although further research is needed to elucidate its efficacy against specific cancer types.
Comparative Studies
A comparison of methyl 4-hydroxy-5-methylthiophene-3-carboxylate with other thiophene derivatives highlights its unique properties:
Compound Name | Structure Type | Biological Activity | Notable Uses |
---|---|---|---|
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate | Thiophene derivative | Antimicrobial, anticancer | Research and pharmaceuticals |
Suprofen | 2-substituted thiophene | Nonsteroidal anti-inflammatory | Pain relief |
Articaine | 2,3,4-trisubstituted thiophene | Local anesthetic | Dental procedures |
Case Studies
- Antiviral Activity : A study demonstrated that methyl 4-hydroxy-5-methylthiophene-3-carboxylate derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro at concentrations around 10 µM. The mechanism involved the disruption of viral entry into host cells, making it a promising candidate for antiviral drug development .
- Antimicrobial Efficacy : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Research Findings
Recent studies have utilized advanced methodologies such as molecular docking simulations and high-throughput screening to explore the biological activities of methyl 4-hydroxy-5-methylthiophene-3-carboxylate. These approaches have provided insights into its binding affinities and potential therapeutic applications.
Table of Biological Activity Findings
Study Focus | Methodology | Key Findings |
---|---|---|
HBV Inhibition | In vitro assays | High inhibition at 10 µM concentration |
Antimicrobial Testing | MIC determination | Effective against S. aureus and E. coli |
Enzyme Interaction Studies | Molecular docking | Identified as an inhibitor of viral entry |
Properties
Molecular Formula |
C7H8O3S |
---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-4-6(8)5(3-11-4)7(9)10-2/h3,8H,1-2H3 |
InChI Key |
YKQQNJOTUACILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)O |
Origin of Product |
United States |
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